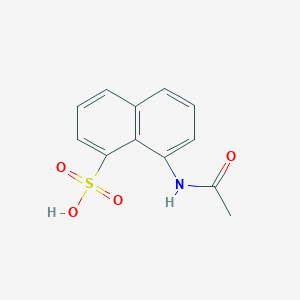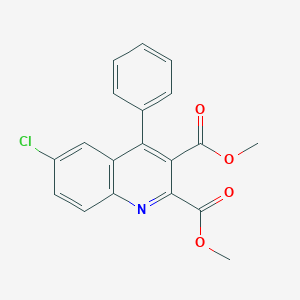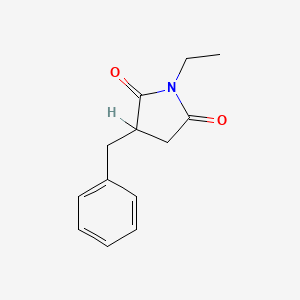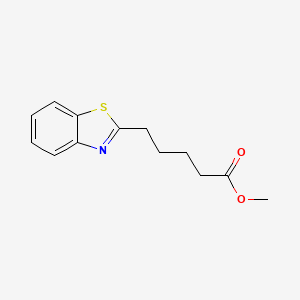
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate
Übersicht
Beschreibung
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C32H26N2O4. This compound is known for its unique photophysical properties, particularly its intense charge-transfer optical transitions in the visible spectrum. These properties make it a valuable material in the fields of organic electronics and photonics.
Vorbereitungsmethoden
The synthesis of Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate involves several complex chemical reactions. The synthetic route typically starts with the preparation of perylene-3,9-dicarboxylic acid, which is then subjected to a series of reactions to introduce the cyano groups and the 2-methylpropyl ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield perylene-3,9-dicarboxylic acid derivatives, while reduction reactions can produce reduced forms of the compound with altered photophysical properties.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chromophoric oxidant and a charge generator in molecular photonics and electronics. Its ability to form stable radical anions makes it an excellent candidate for use in n-type organic semiconductors. In biology and medicine, this compound is studied for its potential use in imaging and diagnostic applications due to its strong absorption in the visible spectrum. In industry, it is utilized in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism of action of Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is primarily based on its ability to undergo charge-transfer transitions. The compound’s molecular structure allows it to absorb visible light and generate radical cations and anions. These charged species are stable and can persist for days at room temperature, making them valuable for applications in organic photonics and electronics. The molecular targets and pathways involved in these processes are related to the compound’s interaction with light and its subsequent charge-transfer properties.
Vergleich Mit ähnlichen Verbindungen
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is unique among similar compounds due to its intense charge-transfer optical transitions and its ability to form stable radical anions. Similar compounds include other cyanated perylene derivatives, such as perylene-3,4,9,10-tetracarboxylic dianhydride and its derivatives. These compounds also exhibit strong absorption in the visible spectrum and are used in similar applications in organic electronics and photonics. this compound stands out due to its specific molecular structure and the stability of its radical cations and anions.
Eigenschaften
IUPAC Name |
bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c1-17(2)15-37-31(35)25-11-9-23-22-8-6-20(14-34)28-26(32(36)38-16-18(3)4)12-10-24(30(22)28)21-7-5-19(13-33)27(25)29(21)23/h5-12,17-18H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQRFGNDSMYZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C(C4=C(C=C3)C#N)C(=O)OCC(C)C)C5=C2C1=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548355 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100443-95-6 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)




![2,5-Cyclohexadiene-1,4-dione, 2-[(phenylmethyl)thio]-](/img/structure/B3044726.png)
